Thalidomide-Piperazine-Piperidine hydrochloride
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Overview
Description
Thalidomide-Piperazine-Piperidine hydrochloride is a synthesized E3 ligase ligand-linker conjugate. This compound incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . It is primarily used in scientific research for its ability to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-Piperazine-Piperidine hydrochloride involves the conjugation of Thalidomide with a piperazine and piperidine moiety through a linker. The reaction typically requires the use of coupling agents and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is usually synthesized in a solid form and stored at controlled temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-Piperazine-Piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
Thalidomide-Piperazine-Piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used in the development of PROTACs for targeted protein degradation.
Biology: Employed in studies related to protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the production of specialized research tools and reagents.
Mechanism of Action
The mechanism of action of Thalidomide-Piperazine-Piperidine hydrochloride involves the recruitment of the cereblon E3 ubiquitin ligase complex. This complex facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. The compound’s linker allows for the selective binding of the target protein, leading to its degradation and modulation of cellular pathways .
Comparison with Similar Compounds
Thalidomide: Shares the cereblon ligand but lacks the piperazine and piperidine moieties.
Lenalidomide: Another cereblon ligand with different structural modifications.
Pomalidomide: Similar to Thalidomide and Lenalidomide but with distinct chemical properties.
Uniqueness: Thalidomide-Piperazine-Piperidine hydrochloride is unique due to its incorporation of both piperazine and piperidine moieties, which enhance its solubility and stability compared to other cereblon ligands. This structural modification allows for more efficient protein degradation and broader applications in scientific research .
Properties
Molecular Formula |
C22H28ClN5O4 |
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Molecular Weight |
461.9 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-(4-piperidin-4-ylpiperazin-1-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C22H27N5O4.ClH/c28-19-4-3-18(20(29)24-19)27-21(30)16-2-1-15(13-17(16)22(27)31)26-11-9-25(10-12-26)14-5-7-23-8-6-14;/h1-2,13-14,18,23H,3-12H2,(H,24,28,29);1H |
InChI Key |
KSERQHVRIGYCSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5CCNCC5.Cl |
Origin of Product |
United States |
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